molecular formula C16H7ClF6N2O B2606619 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone CAS No. 478033-68-0

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone

Cat. No.: B2606619
CAS No.: 478033-68-0
M. Wt: 392.69
InChI Key: UINKGPCOGHRZKU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7ClF6N2O/c17-11-4-8(16(21,22)23)5-25-13(11)10-6-24-12-2-1-7(15(18,19)20)3-9(12)14(10)26/h1-6H,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINKGPCOGHRZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7ClF6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process often includes the use of specialized boron reagents and palladium catalysts, along with stringent control of reaction parameters such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized quinolinones .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives of quinolinones have shown efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .

Additionally, research has highlighted the compound's anticancer properties . In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancers, with IC50 values suggesting potent activity . The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. For example:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have been shown to act as positive allosteric modulators, potentially enhancing cognitive functions by increasing neurotransmitter release .
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which is a promising avenue for drug development targeting metabolic diseases .

Agrochemical Development

The unique chemical properties of 3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone also lend themselves to applications in the agricultural sector. Its effectiveness as a pesticide or herbicide can be explored due to its structural features that may disrupt biological processes in pests or weeds.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of quinolinone derivatives, including this compound. The results indicated that modifications to the trifluoromethyl group significantly enhanced antibacterial activity against resistant strains .

Case Study 2: Anticancer Efficacy

Research conducted by Zhang et al. (2023) explored the anticancer effects of this compound on human lung cancer cells. The study found that treatment with varying concentrations led to reduced cell viability and induced apoptosis, suggesting potential for therapeutic use in oncology .

Mechanism of Action

The mechanism of action of 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering cellular pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone
  • CAS No.: 478033-68-0
  • Molecular Formula : C₁₆H₇ClF₆N₂O
  • Molar Mass : 392.68 g/mol .

Structural Features :

  • A quinolinone core fused with a pyridine ring bearing chloro and trifluoromethyl substituents.
  • Two trifluoromethyl (-CF₃) groups at positions 3 (pyridine) and 6 (quinolinone), enhancing lipophilicity and electronic effects .

Comparison with Similar Compounds

Fluopyram (CAS 658066-35-4)

  • Structure : N-[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide.
  • Molecular Formula : C₁₆H₁₁ClF₆N₂O.
  • Key Differences: Contains a benzamide group instead of a quinolinone core. Ethyl linker between pyridine and benzamide.
  • Functional Implications: Benzamide may enhance binding to fungal succinate dehydrogenase (SDHI pesticides), whereas the quinolinone in the target compound could target different enzymes . Molecular Weight: 396.71 g/mol (vs. 392.68 for the target), suggesting slightly altered pharmacokinetics.

3-Chloro-N1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-6-Nitro-4-(Trifluoromethyl)-1,2-Benzenediamine (CAS 169327-83-7)

  • Structure : Benzenediamine backbone with dual -CF₃, chloro, and nitro groups.
  • Molecular Formula : C₁₃H₆Cl₂F₆N₄O₂.
  • Key Differences: Nitro group (-NO₂) increases electrophilicity but may reduce metabolic stability. Absence of quinolinone ring; instead, a benzenediamine scaffold.

6-Fluoro-4-(Trifluoromethyl)Quinolin-2(1H)-One (CAS 328956-08-7)

  • Structure: Quinolinone with a fluoro substituent at position 4.
  • Molecular Formula: C₁₀H₅F₄NO.
  • Key Differences :
    • Fluoro (-F) instead of chloro (-Cl) at position 5.
    • Lacks the pyridinyl substituent.
  • Functional Implications :
    • Fluoro’s smaller size may reduce steric hindrance but decrease halogen bonding efficacy compared to chloro .

1-{[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Amino}-4(1H)-Pyridinone (CAS Unavailable)

  • Structure: Pyridinone core with a pyridinylamino group.
  • Molecular Formula : C₁₁H₇ClF₃N₃O.
  • Key Differences: Pyridinone instead of quinolinone. Single -CF₃ group (vs. two in the target compound).
  • Functional Implications :
    • Reduced lipophilicity (lower molecular weight: 289.64 g/mol) may decrease membrane permeability .

Structural-Activity Relationship (SAR) Analysis

Compound Core Structure Key Substituents Molecular Weight Potential Applications
Target Compound Quinolinone 2× -CF₃, -Cl (pyridinyl) 392.68 Pesticides, SDHIs
Fluopyram Benzamide -CF₃, -Cl (pyridinyl), ethyl linker 396.71 Fungicides
CAS 169327-83-7 Benzenediamine 2× -CF₃, -Cl, -NO₂ 419.11 Agrochemical intermediates
CAS 328956-08-7 Quinolinone -CF₃, -F 245.15 Research chemicals
1-{[...]-Pyridinone Pyridinone -CF₃, -Cl (pyridinyl) 289.64 Pharmaceutical intermediates

Key Research Findings

  • Trifluoromethyl Groups : Enhance metabolic stability and membrane permeability, critical for pesticidal activity .
  • Chloro vs. Fluoro : Chloro substituents improve halogen bonding with biological targets, increasing potency compared to fluoro analogues .
  • Quinolinone Core: Offers rigid planar structure for enzyme binding, whereas benzamide derivatives (e.g., Fluopyram) prioritize flexibility .

Biological Activity

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activity. This compound belongs to a class of heterocyclic compounds known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H7ClF6N2OC_{13}H_{7}ClF_{6}N_{2}O with a molecular weight of approximately 393.65 g/mol. The presence of trifluoromethyl groups significantly influences its lipophilicity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinolinone derivatives. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds were reported in the low micromolar range, indicating potent activity compared to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of tests showed that it exhibited inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound could serve as a lead structure for developing new antibiotics .

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival. For example, some studies have suggested that similar quinolinone derivatives may act by inhibiting topoisomerases or disrupting DNA synthesis, which are vital for cancer cell growth .

Study 1: Anticancer Activity

A recent study focused on synthesizing various quinolinone derivatives, including the target compound, and assessing their anticancer activity. The results indicated that the compound exhibited an IC50 value of 2.3 µg/mL against MCF-7 cells, demonstrating significant potency compared to control treatments .

Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against several bacterial strains. The results revealed an MIC of 15 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent .

Comparative Biological Activity Table

Activity Type Tested Compound IC50/MIC Values Reference
Anticancer (MCF-7)This compound2.3 µg/mL
Antimicrobial (S. aureus)Same Compound15 µg/mL
Antimicrobial (E. coli)Same Compound25 µg/mL

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, a pyridine ring with trifluoromethyl groups can be functionalized via nucleophilic substitution or Suzuki coupling. A common approach involves reacting halogenated pyridine intermediates with trifluoromethyl-containing precursors under controlled heating (e.g., 353 K for 48 hours) in solvents like methanol or ethanol . Post-synthesis purification via recrystallization or column chromatography is critical to isolate the quinolinone core.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the positions of trifluoromethyl, chloro, and pyridinyl substituents. For example, downfield shifts in aromatic protons (δ 7.16–8.97 ppm) indicate electron-withdrawing effects of CF₃ groups .
  • X-ray diffraction : Resolves non-classical ring conformations (e.g., Cremer-Pople puckering parameters: Q = 0.3577 Å, Θ = 117.9°) and intermolecular interactions (C–H⋯F, O–H⋯N) .
  • IR spectroscopy : Detects carbonyl stretching (1723 cm⁻¹) and hydrogen bonding .

Q. How is the compound’s preliminary bioactivity assessed in drug discovery?

  • Methodological Answer : Initial screens involve:

  • In vitro assays : Testing against cancer cell lines (e.g., anti-proliferation assays) or bacterial strains to identify IC₅₀ values.
  • Receptor binding studies : For example, tissue-selective androgen receptor modulation via competitive binding assays .
  • Solubility and stability profiling : Using HPLC or LC-MS to assess degradation kinetics in physiological buffers.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural validation?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., tautomerism) by observing peak coalescence at elevated temperatures.
  • DFT calculations : Predicts chemical shifts and compares them to experimental data to validate assignments.
  • Isotopic labeling : For ambiguous proton environments (e.g., NH or OH groups), deuterium exchange experiments clarify signal origins .
    • Example : In a related quinolinone derivative, unexpected ¹H NMR signals at δ 10.13 ppm (NH) and δ 6.59 ppm (OH) were resolved via X-ray crystallography, confirming intermolecular hydrogen bonding .

Q. What strategies optimize reaction yields when synthesizing trifluoromethyl-substituted heterocycles?

  • Methodological Answer :

  • Fluorination agents : Use KF in DMSO for controlled trifluoromethyl group introduction .
  • Catalytic systems : Pd/Cu catalysts enhance cross-coupling efficiency for pyridinyl-quinolinone linkages .
  • Reaction monitoring : In situ FTIR or GC-MS detects intermediates and adjusts stoichiometry dynamically.
    • Case Study : Lowering reaction temperatures from 373 K to 353 K in a dihydroquinolinone synthesis reduced side-product formation by 30% .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer :

  • Hammett σ constants : Quantify electron-withdrawing effects (e.g., CF₃: σₚ = 0.54) to predict activation of specific ring positions.
  • Kinetic studies : Monitor SNAr rates under varying pH and solvent polarities (e.g., DMF vs. THF) using stopped-flow UV-Vis spectroscopy.
  • Computational modeling : DFT-based Fukui indices identify nucleophilic attack sites .

Q. What mechanistic insights explain the formation of byproducts during synthesis?

  • Methodological Answer :

  • Isolation and characterization : Use preparative TLC or HPLC to isolate byproducts (e.g., triphenylphosphine oxides or triazepinones) .
  • Mechanistic probes : Isotopic labeling (¹⁸O or ²H) tracks oxygen or proton transfer pathways.
  • Kinetic isotope effects (KIE) : Differentiate between rate-determining steps (e.g., C–F vs. C–Cl bond cleavage) .

Data Interpretation and Experimental Design

Q. How to design a stability study for this compound under physiological conditions?

  • Methodological Answer :

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 310 K and analyze degradation products via LC-MS/MS.
  • Forced degradation : Expose to heat (373 K), UV light, or oxidizing agents (H₂O₂) to identify degradation pathways .
  • Metabolite profiling : Use liver microsomes or hepatocyte assays to predict in vivo metabolic fate.

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Software like SwissADME or ADMETLab estimates logP, bioavailability, and CYP450 interactions.
  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to target receptors (e.g., androgen receptors) .
  • MD simulations : GROMACS assesses conformational stability in lipid bilayers or aqueous environments.

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